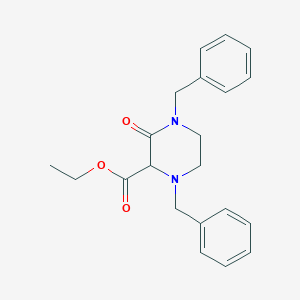

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-2-26-21(25)19-20(24)23(16-18-11-7-4-8-12-18)14-13-22(19)15-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQXWJUIUKNDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate typically involves the reaction of piperazine derivatives with benzyl halides under specific conditions. One common method includes the use of ethyl chloroformate and benzylamine as starting materials, followed by a series of reactions involving protection and deprotection steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl groups can be replaced by other substituents using appropriate nucleophiles.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is primarily recognized for its role as a piperazine derivative, which is a common structural motif in various bioactive compounds. The following sections outline its specific applications:

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A notable case study demonstrated that certain piperazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents .

Antiviral Properties

Research has explored the antiviral capabilities of piperazine derivatives, including this compound. A patent highlighted the compound's potential in treating viral infections by modulating viral replication mechanisms . This opens avenues for further investigation into its efficacy against specific viruses.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from readily available piperazine precursors. The following table summarizes key synthetic routes and yields reported in the literature:

| Synthesis Route | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Route A | Benzyl chloride, Ethyl piperazine | 75% | |

| Route B | Acetic anhydride, Sodium acetate | 80% | |

| Route C | Isocyanates | 70% |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

Study on Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized various piperazine derivatives and tested their antimicrobial activity. This compound was included in the screening and exhibited promising results against multiple bacterial strains .

Investigation of Antiviral Mechanisms

Another research effort focused on the antiviral properties of piperazine derivatives. The study indicated that this compound could interfere with viral replication pathways, highlighting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism of action of ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring in the compound allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Core : The target compound’s piperazine ring contrasts with the thiazine (sulfur-containing) and benzooxazine (fused aromatic-oxygen heterocycle) cores in other derivatives .

- Substituents : Benzyl groups enhance lipophilicity compared to smaller alkyl or aryl groups (e.g., phenyl in ’s tert-butyl derivative) .

- Functional Groups : The ketone and ester groups in the target compound differentiate it from carboxamides () and linear esters ().

Comparison with Other Compounds

- Benzooxazine Derivatives : Synthesized via multi-step reactions involving benzyl alcohols, ethyl acetoacetate, and urea or ammonium acetate (yields: 64–95%) .

- Thiazine Derivatives : Cyclization of thiol-containing precursors with α,β-unsaturated esters .

- Linear Amino Esters: Direct alkylation of amines with ethyl bromoacetate (simpler, fewer steps) .

Reactivity and Stability

Biological Activity

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate (CAS No. 72351-59-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with two benzyl substituents and an ethyl ester functional group. This structure is significant as it influences the compound's lipophilicity and ability to interact with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives, including this compound. A notable investigation utilized the Resazurin Microtiter Assay to evaluate the compound's efficacy against Mycobacterium tuberculosis (Mtb). While the compound itself did not exhibit significant activity against Mtb, related derivatives showed promising results, indicating that modifications to the piperazine scaffold can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR of piperazine derivatives has been extensively studied to identify key structural features that contribute to their biological activities. For this compound:

- Substituents : The presence of benzyl groups enhances lipophilicity, which is crucial for cellular uptake.

- Functional Groups : The carboxylate group may facilitate interactions with biological targets through ionic or hydrogen bonding.

Table 1 summarizes the relationship between structural modifications and biological activity based on various studies.

Case Study 1: BACE1 Inhibition

A series of studies focused on piperazine derivatives as inhibitors of β-secretase enzyme (BACE1), which is implicated in Alzheimer's disease. This compound was evaluated alongside other derivatives. One study reported a derivative with an IC50 value of 2 nM against BACE1, suggesting that modifications to the piperazine core can yield potent inhibitors .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that certain piperazine derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models. While specific data for this compound are sparse, related compounds show promise in this area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.